molecular formula C10H11Cl2NO3S B2864726 (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol CAS No. 1353995-46-6

(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol

Cat. No. B2864726
CAS RN: 1353995-46-6
M. Wt: 296.16
InChI Key: ARBNZEUQGBOYNU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol, also known as DIDS, is a chemical compound that has been widely used in scientific research for its ability to selectively inhibit anion transporters and channels. This molecule has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. In

Mechanism of Action

(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol selectively inhibits anion transporters and channels by binding to specific sites on these proteins. (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has been shown to block the transport of chloride, bicarbonate, and other anions across cell membranes. The mechanism of action of (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol involves the binding of the molecule to the anion transporter or channel, which results in the inhibition of anion transport. (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has been shown to bind to a specific site on the anion transporter or channel, which is located near the anion binding site. This binding site is thought to be involved in the regulation of anion transport and is targeted by (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol to block anion transport.
Biochemical and Physiological Effects:
(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has been shown to have a variety of biochemical and physiological effects, including the inhibition of anion transport, the modulation of cell volume, the regulation of pH, and the modulation of neuronal excitability. (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has been shown to inhibit the transport of chloride, bicarbonate, and other anions across cell membranes, which can affect the regulation of ion homeostasis, cell volume, and pH. (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has also been shown to modulate neuronal excitability by affecting the function of anion channels and transporters in the nervous system.

Advantages and Limitations for Lab Experiments

(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has several advantages as a research tool, including its ability to selectively inhibit anion transporters and channels, its ease of use, and its availability. (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol is also relatively inexpensive and can be used in a variety of experimental systems. However, there are also some limitations to the use of (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol in lab experiments. (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol can have off-target effects and can affect the function of other proteins in addition to anion channels and transporters. Additionally, the use of (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol in experiments can be complicated by the need to control for the effects of (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol on other proteins and cellular processes.

Future Directions

There are several future directions for research on (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol, including the development of more selective inhibitors of anion transporters and channels, the investigation of the role of anion transporters and channels in disease states, and the exploration of the potential therapeutic applications of anion transport inhibitors. Additionally, there is a need for further research on the mechanisms of action of (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol and other anion transport inhibitors, as well as the development of new experimental systems for studying anion transport and its regulation.

Synthesis Methods

(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol can be synthesized using different methods, including the reaction of 2,4-dichlorobenzenesulfonyl chloride with pyrrolidine-3-ol in the presence of a base such as triethylamine. Another method involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with pyrrolidine in the presence of a base, followed by the addition of sodium hydroxide to form the final product. The synthesis of (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol can also be achieved through the reaction of 2,4-dichlorobenzenesulfonyl chloride with 3-hydroxypyrrolidine in the presence of a base.

Scientific Research Applications

(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has been widely used in scientific research for its ability to selectively inhibit anion transporters and channels. This molecule has been studied for its potential applications in various fields, including neuroscience, physiology, and pharmacology. In neuroscience, (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has been used to study the role of anion channels in synaptic transmission, neuronal excitability, and plasticity. In physiology, (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has been used to investigate the role of anion transporters in ion homeostasis, cell volume regulation, and pH regulation. In pharmacology, (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has been used to screen for potential anion transport inhibitors and to study the pharmacological properties of anion channels and transporters.

properties

IUPAC Name

(3R)-1-(2,4-dichlorophenyl)sulfonylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO3S/c11-7-1-2-10(9(12)5-7)17(15,16)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBNZEUQGBOYNU-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol

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